molecular formula C9H5F3N2O B12319265 7-(trifluoromethyl)-4aH-quinoxalin-2-one

7-(trifluoromethyl)-4aH-quinoxalin-2-one

Cat. No.: B12319265
M. Wt: 214.14 g/mol
InChI Key: ACWHJHDGDDVBPB-UHFFFAOYSA-N
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Description

7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE: is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with trifluoroacetic acid and subsequent cyclization to form the quinoxaline ring . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions: 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to its analogs. This modification enhances its potential in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

7-(trifluoromethyl)-4aH-quinoxalin-2-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4,6H

InChI Key

ACWHJHDGDDVBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=NC21)C(F)(F)F

Origin of Product

United States

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